二(4-溴甲基苯基)甲烷

描述

Synthesis Analysis

The synthesis of related bisphenylmethane derivatives involves various strategies. For instance, bis(4-methylphenylsulfonimidoyl)methane is synthesized through two different routes, either leading to a racemic mixture or an enantiomerically pure compound . Similarly, bis(2,5-dimethoxy-4-methylphenyl)methane is obtained as a minor product from the reaction of toluhydroquinone dimethyl ether with N-(hydroxymethyl)trifluoroacetamide . These methods could potentially be adapted for the synthesis of bis(4-bromomethylphenyl)methane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction. For example, the crystal structure of bis(m-bromobenzoyl)methane shows that the molecule is nearly planar and features an intramolecular hydrogen bond . Similarly, the molecular structure of bis(2,5-dimethoxy-4-methylphenyl)methane reveals a dihedral angle between the phenyl rings and specific bond angles around the bridging methylene group . These structural insights provide a basis for understanding the geometry and electronic distribution in bis(4-bromomethylphenyl)methane.

Chemical Reactions Analysis

The related bisphenylmethane compounds participate in various chemical reactions. For instance, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane reacts with transition metals to form chelate complexes . These reactions are crucial for the development of catalysts used in processes like Suzuki cross-coupling and hydrogenation of olefins . The reactivity of bis(4-bromomethylphenyl)methane in similar contexts could be inferred, suggesting its potential utility in forming metal complexes and catalyzing organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenylmethane derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the conformation and electronic properties of the molecules . The intermolecular and intramolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the stability and reactivity of these compounds . These properties are essential for understanding the behavior of bis(4-bromomethylphenyl)methane in various environments and its potential applications in material science and organic synthesis.

科学研究应用

化学性质和可用性

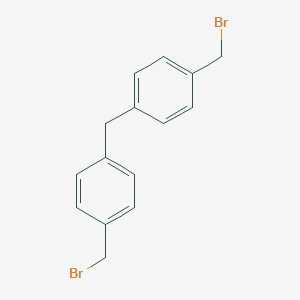

二(4-溴甲基苯基)甲烷是一种化学物质,分子式为 C15H14Br2,分子量为 354.08 g/mol。其 CAS 号为 16980-01-1。它被归类为杂环有机化合物,可用于研究目的。该化合物不涉及任何危险附加费或特殊包装费

。

在科学研究中的用途

二(4-溴甲基苯基)甲烷用于各种科学研究应用,特别是在化学领域。作为精细化学品,它是各种化学反应和过程中的重要组成部分。它在化学合成中的作用至关重要,特别是在开发新化合物和材料方面。

在药物发现和开发领域,该化合物经常用于合成潜在药物。它在药物开发的早期阶段发挥着至关重要的作用,研究人员在该阶段探索各种化学结构及其生物相互作用。

此外,二(4-溴甲基苯基)甲烷在材料科学和纳米技术中也有应用。它用于合成先进材料,包括具有独特光学、电子或机械性能的材料。其在纳米材料和光电材料开发中的作用尤其引起这些领域研究人员的兴趣。

研究可用性

二(4-溴甲基苯基)甲烷可以从科学供应商处轻松购买,用于研究实验室。它以各种数量提供,以满足科学界的不同需求。研究人员可以根据实验或项目规模询问特定的学术定价或批量订购

。

属性

IUPAC Name |

1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCMBBFMLZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497521 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromomethylphenyl)methane | |

CAS RN |

16980-01-1 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。